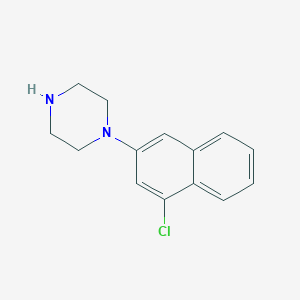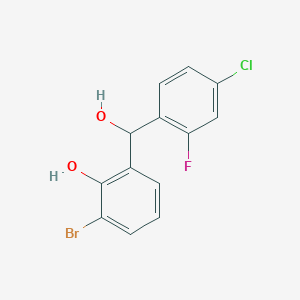![molecular formula C13H11Cl3N2O3 B13892911 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13892911.png)
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine is a chemical compound with the molecular formula C13H11Cl3N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
The synthesis of 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine typically involves the reaction of 2-chloro-5-hydroxypyrimidine with 2,6-dichloro-3,5-dimethoxybenzyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at an elevated temperature (around 60°C) for about an hour. The product is then isolated by filtration and purified .
Análisis De Reacciones Químicas
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to nucleotides.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar compounds to 2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyrimidine include:
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine: This compound has fluorine atoms instead of chlorine, which can affect its reactivity and biological activity.
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine: Lacks the additional chlorine atoms, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H11Cl3N2O3 |
|---|---|
Peso molecular |
349.6 g/mol |
Nombre IUPAC |
2-chloro-5-[(2,6-dichloro-3,5-dimethoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C13H11Cl3N2O3/c1-19-9-3-10(20-2)12(15)8(11(9)14)6-21-7-4-17-13(16)18-5-7/h3-5H,6H2,1-2H3 |
Clave InChI |
FXPCHADDVFPRAO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1Cl)COC2=CN=C(N=C2)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


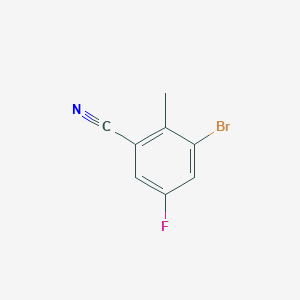
![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
![3-[(2,4-Difluorophenyl)methyl]azetidine;2,2,2-trifluoroacetic acid](/img/structure/B13892843.png)
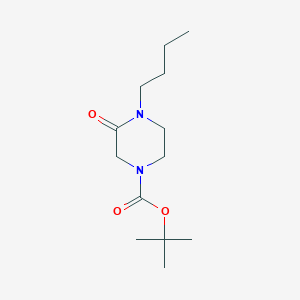


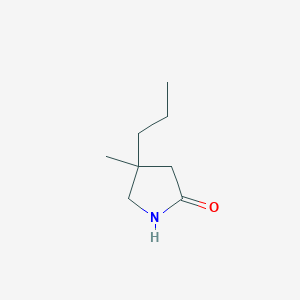
![Bicyclo[4.2.0]octa-1,3,5-triene-3-sulfonylchloride](/img/structure/B13892880.png)
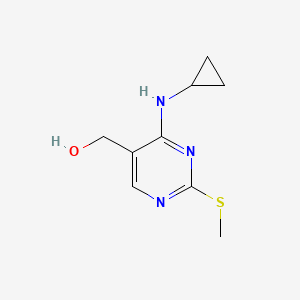
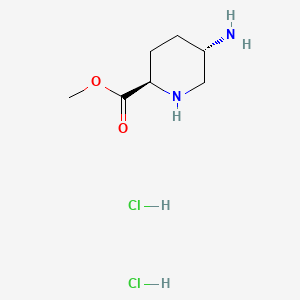

![Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-](/img/structure/B13892904.png)
